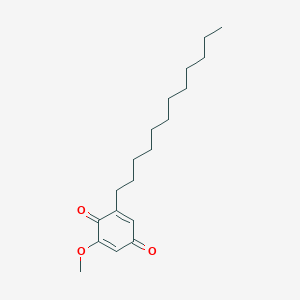
2-硝基苯基氯乙酸酯
描述
Synthesis Analysis
The synthesis of compounds related to 2-nitrophenyl chloroacetate often involves reactions between nitrophenol derivatives and chloroacetates or similar precursors. For instance, 2-nitrophenol can condense with trichloroacetaldehyde to produce various compounds, including those with nitrophenyl groups, indicating the versatility of nitrophenol derivatives in synthesis processes (Irving & Irving, 1991). Moreover, the synthesis of 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine demonstrates the reactivity of 2-nitroaniline with chloral, showcasing the potential for creating complex molecules from nitrophenyl derivatives (Aydın & Arslan, 2021).
Molecular Structure Analysis
The molecular structure of 2-nitrophenyl chloroacetate-related compounds has been elucidated through various techniques, such as X-ray crystallography. For example, the molecular structures of 8-nitro- and 8-nitro-6-methyl-2,4-bis(trichloromethyl)-1,3-benzodioxin were determined to investigate the steric effects of the nitro group, offering insights into the geometric constraints and electronic effects within these molecules (Irving & Irving, 1991).
Chemical Reactions and Properties
2-Nitrophenyl chloroacetate and its derivatives participate in various chemical reactions, showcasing their reactivity and functional utility. The nitro group in these compounds can influence reactivity patterns, as seen in the Suzuki cross-coupling reactions where nitro-substituted phenylboronic acids exhibit unique challenges (González et al., 2005). Additionally, the conversion of 2-nitrophenyl isocyanide to fused gamma-lactam beta-lactone bicycles highlights the convertible nature of isocyanides derived from nitrophenyl compounds, underlining their versatility in synthetic applications (Gilley & Kobayashi, 2008).
Physical Properties Analysis
The physical properties of 2-nitrophenyl chloroacetate and related compounds are closely tied to their molecular structure. The crystallographic analysis of alkaline-earth metal salts of 4-nitrophenylacetic acid reveals intricate details about their crystalline structures and interactions, shedding light on the physical characteristics that dictate their stability and solubility (Srinivasan, Dhavskar, & Näther, 2016).
Chemical Properties Analysis
The chemical properties of 2-nitrophenyl chloroacetate derivatives, such as reactivity and stability, are influenced by the presence of the nitro group and other substituents. The protective capabilities of the (2-nitrophenyl)acetyl group for hydroxyl functions highlight the strategic use of nitrophenyl derivatives in selective synthetic pathways, providing a method for protecting and deprotecting functional groups without affecting sensitive moieties (Daragics & Fügedi, 2010).
科学研究应用
合成与生物活性
摘要:8-羟基喹啉衍生物的合成涉及使8-羟基喹啉与2-氯乙酸乙酯反应,然后用水合肼和苯基异氰酸酯处理,生成相应的硫脲。
实验步骤:这些应用突出了2-硝基苯基氯乙酸酯在不同科学领域的多功能性。如果您需要更多详细信息或有任何其他疑问,请随时提问!😊
作用机制
Target of Action
It’s known that similar compounds, such as cyanoacetamide-n-derivatives, are important precursors for heterocyclic synthesis . They react with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .
Biochemical Pathways
Similar compounds like 2-chloro-4-nitrophenol (2c4np) are degraded via the 1,2,4-benzenetriol (bt) pathway in certain gram-negative bacteria . This pathway is significantly different from those reported in other Gram-negative 2C4NP utilizers .
Result of Action
It’s known that similar compounds, such as 2-cyano-n-(2-nitrophenyl) acetamide, can be transformed into 2-amino-n-(2-nitrophenyl)thiophene-3-carboxamide .
Action Environment
It’s known that similar compounds, such as nitrofurantoin and nitroxoline, are attracting renewed interest as oral therapeutic or prophylactic agents for acute urinary tract infections .
安全和危害
未来方向
Research on compounds similar to 2-Nitrophenyl chloroacetate has shown potential in evolving better chemotherapeutic agents . Additionally, the use of 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator activated upon UV irradiation has been reported . This suggests potential future directions in the field of drug delivery and controlled release systems.
生化分析
Biochemical Properties
2-Nitrophenyl chloroacetate plays a significant role in biochemical reactions, particularly in the hydrolysis of esters. It is known to interact with enzymes such as esterases and hydrolases, which catalyze the cleavage of the ester bond in the compound. The interaction between 2-Nitrophenyl chloroacetate and these enzymes involves the formation of an enzyme-substrate complex, leading to the release of 2-nitrophenol and chloroacetic acid. This reaction is often used as a model to study enzyme kinetics and the catalytic efficiency of esterases .
Cellular Effects
The effects of 2-Nitrophenyl chloroacetate on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Nitrophenyl chloroacetate has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase pathways . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 2-Nitrophenyl chloroacetate exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by forming covalent bonds with active site residues. This inhibition can lead to the accumulation of substrates and the disruption of normal cellular processes. Furthermore, 2-Nitrophenyl chloroacetate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Nitrophenyl chloroacetate over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of water or other nucleophiles . The long-term effects of 2-Nitrophenyl chloroacetate on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to cumulative cellular damage and altered physiological responses.
Dosage Effects in Animal Models
The effects of 2-Nitrophenyl chloroacetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study specific biochemical pathways without causing significant harm. At higher doses, 2-Nitrophenyl chloroacetate can induce toxic effects, including liver and kidney damage, oxidative stress, and systemic inflammation . These adverse effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2-Nitrophenyl chloroacetate is involved in several metabolic pathways, primarily through its interaction with esterases and other hydrolytic enzymes. The hydrolysis of 2-Nitrophenyl chloroacetate results in the formation of 2-nitrophenol and chloroacetic acid, which can further undergo metabolic transformations. These metabolites can be conjugated with glucuronic acid or sulfate and excreted from the body . The involvement of 2-Nitrophenyl chloroacetate in these pathways underscores its role in studying metabolic processes and enzyme function.
Transport and Distribution
The transport and distribution of 2-Nitrophenyl chloroacetate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Nitrophenyl chloroacetate can localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects . The distribution of 2-Nitrophenyl chloroacetate within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-Nitrophenyl chloroacetate is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, 2-Nitrophenyl chloroacetate may accumulate in the mitochondria, where it can interfere with mitochondrial enzymes and disrupt energy production . Understanding the subcellular localization of 2-Nitrophenyl chloroacetate provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(2-nitrophenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRWZIQQPBXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178964 | |
| Record name | 2-Nitrophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24265-34-7 | |
| Record name | 2-Nitrophenyl chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024265347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



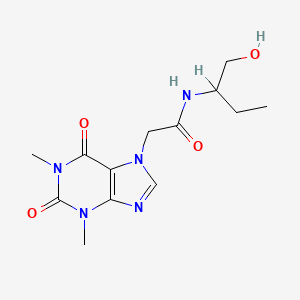

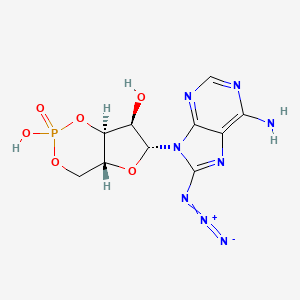
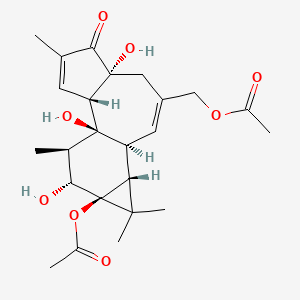
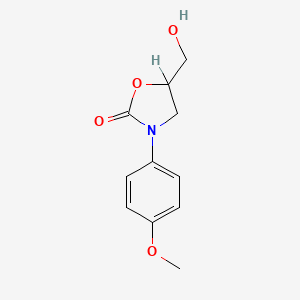




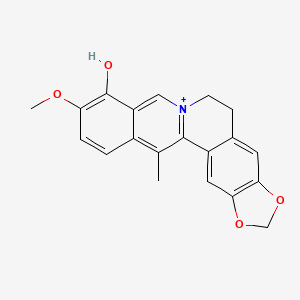

![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)
![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)
